molecular formula C60H32N4O6 B12690008 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 13158-49-1

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B12690008
CAS No.: 13158-49-1
M. Wt: 904.9 g/mol
InChI Key: KTUGKCBZYJZSHM-UHFFFAOYSA-N
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Description

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. The initial steps often include the formation of carbazole derivatives through reactions such as Friedel-Crafts alkylation . Subsequent steps involve the coupling of these derivatives with phenyl groups and the formation of the heptacyclic core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors. Its unique structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biology

While primarily of interest in materials science, derivatives of this compound may also be explored for biological applications, such as fluorescent probes for imaging.

Medicine

Industry

In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including flexible displays and solar panels.

Mechanism of Action

The mechanism by which 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron and hole transport, which is crucial for its function in electronic devices. Molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates charge separation and recombination processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its heptacyclic structure, which provides enhanced stability and electronic properties. This makes it particularly suitable for high-performance electronic applications.

Properties

CAS No.

13158-49-1

Molecular Formula

C60H32N4O6

Molecular Weight

904.9 g/mol

IUPAC Name

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C60H32N4O6/c65-57-45-25-21-41-43-23-27-47-56-48(60(68)64(59(47)67)32-11-15-34(16-12-32)70-36-18-20-40-38-6-2-4-8-50(38)62-52(40)30-36)28-24-44(54(43)56)42-22-26-46(55(45)53(41)42)58(66)63(57)31-9-13-33(14-10-31)69-35-17-19-39-37-5-1-3-7-49(37)61-51(39)29-35/h1-30,61-62H

InChI Key

KTUGKCBZYJZSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C7C(=CC=C8C7=C(C=C6)C9=C1C8=CC=C2C1=C(C=C9)C(=O)N(C2=O)C1=CC=C(C=C1)OC1=CC2=C(C=C1)C1=CC=CC=C1N2)C5=O

Origin of Product

United States

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